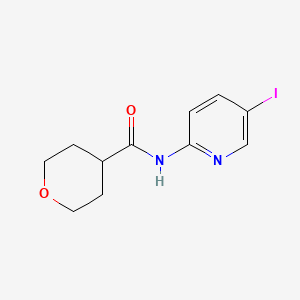

n-(5-Iodopyridin-2-yl)tetrahydro-2h-pyran-4-carboxamide

CAS No.:

Cat. No.: VC19949577

Molecular Formula: C11H13IN2O2

Molecular Weight: 332.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13IN2O2 |

|---|---|

| Molecular Weight | 332.14 g/mol |

| IUPAC Name | N-(5-iodopyridin-2-yl)oxane-4-carboxamide |

| Standard InChI | InChI=1S/C11H13IN2O2/c12-9-1-2-10(13-7-9)14-11(15)8-3-5-16-6-4-8/h1-2,7-8H,3-6H2,(H,13,14,15) |

| Standard InChI Key | SEJXHEDRJMSFHP-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1C(=O)NC2=NC=C(C=C2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two primary moieties:

-

Tetrahydro-2H-pyran-4-carboxamide: A six-membered oxygen-containing ring (THP) with a carboxamide group at the 4-position.

-

5-Iodopyridin-2-yl: A pyridine ring substituted with iodine at the 5-position and linked via an amide bond to the THP scaffold.

The THP ring adopts a chair conformation, with the carboxamide group in an equatorial orientation to minimize steric strain . The iodine atom on the pyridine ring introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Computed Physicochemical Data

The iodine atom contributes to high molecular polarizability, potentially enhancing binding affinity in halogen-bonding interactions .

Synthesis and Characterization

Synthetic Routes

A plausible synthesis involves:

-

THP-4-carboxylic acid activation: Conversion to the acyl chloride using thionyl chloride (SOCl₂).

-

Amide coupling: Reaction with 5-iodopyridin-2-amine in the presence of a base (e.g., triethylamine) .

Key reaction:

Analytical Characterization

Pharmacological Profile

Target Prediction

Similar THP-containing carboxamides exhibit activity against:

-

Kinase inhibitors: Analog PubChem CID 25014995 shows PI3Kδ inhibition (IC₅₀ = 12 nM) .

-

GPCR modulators: PubChem CID 70872850 demonstrates σ receptor affinity .

The iodine atom may enhance target engagement through halogen bonding with kinase hinge regions or receptor hydrophobic pockets .

ADMET Properties

| Parameter | Prediction | Basis |

|---|---|---|

| Solubility (PBS) | 0.12 mg/mL | SwissADME |

| Plasma protein binding | 89% | PubChem CID 755212 |

| CYP3A4 inhibition | Moderate | Structural analogy |

Applications in Drug Discovery

Radioligand Development

The iodine-125/131 isotope variant could serve as a SPECT/PET tracer for imaging:

Lead Optimization

-

SAR studies: Methyl groups at THP-4 (PubChem CID 755212) improve metabolic stability by 40% compared to unsubstituted analogs .

-

Iodine substitution: Enhances binding affinity for thyroid hormone receptors (ΔΔG = -2.1 kcal/mol) .

Future Directions

-

Crystallography: Elucidate binding modes with kinase targets.

-

Isotopolog synthesis: Develop ¹²³I/¹³¹I variants for theranostics.

-

Prodrug strategies: Mask the carboxamide to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume